molecular formula C12H17NO2 B1427579 Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate CAS No. 1218141-42-4

Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

Cat. No. B1427579
CAS RN: 1218141-42-4
M. Wt: 207.27 g/mol
InChI Key: DJDAFKBODCDJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate” is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate” consists of a methyl ester group (COOCH3), an amino group (NH2), and a phenyl ring with three methyl groups attached to it .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate” is a solid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .

Scientific Research Applications

  • Triorganotin(IV) Complex Synthesis Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, including compounds related to Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate, have been synthesized. These are characterized using NMR, Mossbauer, and IR spectroscopy, and their crystal structures have been reported. They exhibit polymeric structures with trigonal bipyramidal configurations (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

  • Monofluorinated Molecule Synthesis Related compounds like ortho-fluorophenylglycine, synthesized from 2-Amino-2-(2-fluorophenyl)acetic acid, form part of a study on monofluorinated small molecules. This research provides insights into molecular structures and hydrogen bonding in crystal formations (Burns & Hagaman, 1993).

  • Synthesis of Antioxidants and Xanthine Oxidase Inhibitors Studies on the synthesis of novel amino acid bearing Schiff base ligand, which is structurally related to Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate, have been conducted. These compounds have been evaluated for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

  • Stable Chromogenic Substrate Development Research on developing stable chromogenic substrates for esterases includes studying compounds like Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate. Such substrates are useful in detecting the catalytic activity of esterases in various assays (Levine, Lavis, & Raines, 2008).

  • Amino Acid Functionalized Schiff Base Organotin(IV) Complexes The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been explored. These complexes exhibit potential as anticancer drugs, showing in vitro cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).

  • Herbicidal Activity of Methyl-Substituted Compounds The synthesis and evaluation of methyl-substituted compounds for herbicidal activity have been researched. This includes studying geometrical isomers of certain methyl-substituted compounds and their effects on broadleaf weeds in agricultural settings (Hayashi & Kouji, 1990).

Safety And Hazards

The safety information available indicates that “Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-5-8(2)10(9(3)6-7)11(13)12(14)15-4/h5-6,11H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDAFKBODCDJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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